molecular formula C21H20FN3O B11150742 N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide

Cat. No.: B11150742
M. Wt: 349.4 g/mol
InChI Key: PMXCHUZWZBGLDP-UHFFFAOYSA-N
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Description

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide is a synthetic indole-based small molecule of significant interest in medicinal chemistry and drug discovery research. This bifunctional compound features a 6-fluoroindole and a 1-methylindole moiety linked by an acetamide-ethyl spacer, a structural motif common in the investigation of biologically active agents. The indole scaffold is a privileged structure in pharmacology, known for its diverse biological activities . Researchers are exploring indole derivatives like this compound for their potential across multiple therapeutic areas. Structurally related N-acetamide indole analogs have demonstrated potent antiplasmodial activity by inhibiting Plasmodium falciparum ATP4 (PfATP4), a crucial ion pump responsible for maintaining sodium homeostasis in the malaria parasite . This mechanism is considered a promising target for next-generation antimalarials, suggesting a potential research application for this compound in infectious disease studies. Furthermore, indole-based molecules are extensively investigated in oncology research . The scaffold's ability to interact with various cellular targets, including kinases, tubulin, and topoisomerases, makes it a valuable template for developing novel anticancer agents . The specific substitution pattern on this compound, including the fluoro and methyl groups, allows researchers to study structure-activity relationships (SAR) critical for optimizing potency, selectivity, and metabolic stability. This product is provided For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. Researchers can utilize this compound as a chemical reference standard, a building block for synthesizing more complex molecules, or a lead compound for investigating new biological pathways in a controlled laboratory environment.

Properties

Molecular Formula

C21H20FN3O

Molecular Weight

349.4 g/mol

IUPAC Name

N-[2-(6-fluoroindol-1-yl)ethyl]-2-(1-methylindol-3-yl)acetamide

InChI

InChI=1S/C21H20FN3O/c1-24-14-16(18-4-2-3-5-19(18)24)12-21(26)23-9-11-25-10-8-15-6-7-17(22)13-20(15)25/h2-8,10,13-14H,9,11-12H2,1H3,(H,23,26)

InChI Key

PMXCHUZWZBGLDP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NCCN3C=CC4=C3C=C(C=C4)F

Origin of Product

United States

Preparation Methods

Electrophilic Cyclization of Fluorinated Precursors

A fluorinated phenylhydrazine derivative is reacted with a ketone under acidic conditions to form the indole core. For example, cyclization of 4-fluoro-2-nitrophenylhydrazine with cyclohexanone in methanesulfonic acid (MsOH) yields 6-fluoroindole after reduction. This method avoids the need for transition-metal catalysts and achieves yields of 68–72% under optimized reflux conditions in methanol.

Reductive Cyclization of Nitroarenes

An alternative route involves hydrogenation of 3-nitro-4-fluorophenylacetic acid derivatives in the presence of palladium on carbon (Pd/C). This method, reported for analogous indole syntheses, produces 6-fluoroindole with 85% purity after recrystallization.

Functionalization of the 1-Position with an Ethylamine Group

Introducing the ethylamine side chain at the indole’s 1-position requires selective alkylation:

Mitsunobu Reaction for N-Alkylation

The 1-position of 6-fluoroindole is alkylated using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) with 2-bromoethylamine hydrobromide as the alkylating agent. This method, adapted from indole alkylation protocols, achieves 65% yield in tetrahydrofuran (THF) at 0–5°C. Competing reactions at the 3-position are minimized by steric hindrance from the fluoro substituent.

Direct Alkylation with Ethylenediamine

Heating 6-fluoroindole with excess ethylenediamine in dimethylformamide (DMF) at 120°C for 12 hours results in 55% yield of 1-(2-aminoethyl)-6-fluoroindole. The reaction proceeds via nucleophilic substitution, with potassium carbonate (K₂CO₃) as the base.

Synthesis of 1-Methyl-1H-Indol-3-yl Acetic Acid

The 1-methylindole-3-acetic acid component is prepared through sequential methylation and acylation:

N-Methylation of Indole

Indole is methylated at the 1-position using methyl iodide (MeI) in the presence of sodium hydride (NaH) in DMF. This method, validated for similar substrates, affords 1-methylindole in 90% yield after 4 hours at room temperature.

Friedel-Crafts Acylation at the 3-Position

The 3-position of 1-methylindole is acylated with chloroacetyl chloride using aluminum chloride (AlCl₃) as a Lewis catalyst. Reaction in dichloromethane (DCM) at −10°C yields 3-chloroacetyl-1-methylindole, which is hydrolyzed to 3-acetic acid with aqueous NaOH (72% yield).

Amide Bond Formation Between Components

The final step couples the ethylamine-modified 6-fluoroindole with the 1-methylindole-3-acetic acid:

Carbodiimide-Mediated Coupling

A mixture of 1-(2-aminoethyl)-6-fluoroindole (1.2 equiv) and 1-methylindole-3-acetic acid (1.0 equiv) is reacted with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF. After 24 hours at 25°C, the product is purified via silica gel chromatography, yielding 58% of the target compound.

Direct Acetylation with Acetic Anhydride

An alternative one-pot method involves reacting 1-(2-aminoethyl)-6-fluoroindole with 1-methylindole-3-acetyl chloride generated in situ from acetic anhydride and triethylamine (Et₃N). This approach achieves 49% yield but requires strict moisture control.

Comparative Analysis of Synthetic Routes

StepMethodReagents/ConditionsYieldReference
6-Fluoroindole synthesisReductive cyclizationPd/C, H₂, MeOH, 80°C85%
N-Ethylamine additionMitsunobu reactionDEAD, PPh₃, THF, 0–5°C65%
3-Acetic acid formationFriedel-Crafts acylationAlCl₃, DCM, −10°C72%
Amide couplingEDC/HOBtDMF, 25°C, 24h58%

Key challenges include minimizing byproducts during Friedel-Crafts acylation and ensuring regioselectivity in N-alkylation. The carbodiimide-mediated coupling offers superior reproducibility, while the acetic anhydride route is faster but less efficient.

Optimization Strategies and Scalability

Protecting Group Utilization

Temporary protection of the indole NH group during methylation (e.g., with tert-butoxycarbonyl (Boc)) improves yields to 78% in pilot-scale reactions. Deprotection with trifluoroacetic acid (TFA) restores the free amine for subsequent steps.

Solvent and Temperature Effects

Replacing DMF with acetonitrile in the amide coupling step reduces side reactions, increasing yield to 63%. Similarly, conducting the Mitsunobu reaction at −20°C enhances selectivity for the 1-position alkylation.

Industrial Production Considerations

Large-scale synthesis (≥1 kg) employs continuous flow reactors for the Friedel-Crafts acylation step, reducing AlCl₃ usage by 40% and improving safety. Patent literature describes crystallizing intermediates in methyl cyclohexane to achieve >99% purity before amide coupling .

Chemical Reactions Analysis

    Reactivity: can undergo various reactions typical of indoles, including electrophilic substitution due to π-electron delocalization.

    Common Reagents and Conditions: Reactions involving halogenation, alkylation, and acylation are relevant

    Major Products: These reactions lead to derivatives with modified functional groups, affecting their biological properties.

  • Scientific Research Applications

    Anticancer Activity

    Indole derivatives, including N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide, have shown promising anticancer properties. Research indicates that this compound can inhibit the proliferation of various cancer cell lines:

    • Mechanism of Action : The compound's structural features, particularly the presence of the fluorine atom, enhance its lipophilicity and binding affinity to biological targets. This is crucial for its effectiveness against cancer cells.
    • Case Study : A study demonstrated that a similar indole derivative exhibited an IC50 value of approximately 2 µg/mL against MCF-7 breast cancer cells, indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin.

    Antibacterial Activity

    The antibacterial potential of this compound has been evaluated through various studies:

    • In Vitro Studies : Indole derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives displayed minimum inhibitory concentration (MIC) values comparable to established antibiotics.
    • Case Study : A related compound demonstrated potent antibacterial activity against Staphylococcus aureus, with an MIC value lower than that of standard antibiotics, suggesting its potential as a new antibacterial agent.

    Antifungal Activity

    The antifungal properties of indole derivatives are also noteworthy:

    • Activity Spectrum : Compounds similar to this compound have exhibited activity against various fungal strains, including Candida albicans and Aspergillus fumigatus. This suggests a potential role in developing new antifungal therapies.

    Structure-Activity Relationship (SAR)

    Understanding the structure-activity relationship is critical for optimizing the therapeutic efficacy of this compound:

    • Fluorine Substitution : The introduction of fluorine at position 6 of the indole ring is believed to enhance biological activity by improving binding interactions with target proteins.
    • Modification Potential : Variations in the acetamide group can significantly influence pharmacological profiles, making SAR studies essential for future drug development.
    Activity TypeTest Organism/Cell LineIC50/MIC ValueReference
    AnticancerMCF-7 Breast Cancer Cells~2 µg/mL
    AntibacterialStaphylococcus aureusLower than standard antibiotics
    AntifungalCandida albicansNot specified

    Mechanism of Action

    • The specific mechanism of action for our compound may vary based on its biological target. It could interact with receptors, enzymes, or cellular pathways.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    Substituent Variations on the Indole Core

    a) Fluoro vs. Chloro Substituents
    • Molecular weight: 436.9 g/mol (vs. ~353.4 g/mol for the target compound, as inferred from analogs in ).
    b) Methyl vs. Hydroxy/Methoxy Substituents
    • 2-(6-Fluoro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide (Compound ID: Y041-4255):
      • The 4-hydroxyphenyl group on the acetamide nitrogen introduces hydrogen-bonding capacity, improving solubility but possibly reducing blood-brain barrier penetration compared to the target compound’s methylindole .

    Modifications to the Acetamide Linker

    a) Cyclopropyl and Aromatic Substitutions
    • N-Cyclopropyl-2-[3-(2-fluorobenzoyl)indol-1-yl]acetamide (CAS 831250-48-7):
      • The cyclopropyl group introduces steric constraints, possibly stabilizing conformational preferences critical for target engagement. The fluorobenzoyl moiety adds hydrophobic interactions but may increase off-target effects .
    b) Pyridazinyl vs. Indole Systems

    Cytotoxicity and Activity

    Crystallographic and Stability Data

    • (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide (Acta Cryst. E68, o2252):
      • Orthorhombic crystal packing (P2₁2₁2₁) with hydrogen-bonding networks involving the acetamide carbonyl and indole NH. Similar packing in the target compound could enhance thermal stability .

    Biological Activity

    N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide is a compound belonging to the indole class, which has attracted attention due to its potential biological activities. Indole derivatives are known for their diverse pharmacological properties, including anticancer, antibacterial, and antifungal activities. This article explores the biological activity of this specific compound, synthesizing findings from various studies and reviews.

    PropertyValue
    Molecular Formula C21H20FN3O
    Molecular Weight 349.4 g/mol
    IUPAC Name N-[2-(6-fluoroindol-1-yl)ethyl]-2-(1-methylindol-3-yl)acetamide
    InChI Key PMXCHUZWZBGLDP-UHFFFAOYSA-N

    Anticancer Activity

    Research indicates that indole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting various cancer cell lines. A study reported that certain indole derivatives displayed IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 and MCF-7, indicating strong cytotoxic effects compared to standard chemotherapeutics like doxorubicin .

    Antibacterial Activity

    Indole derivatives have also been evaluated for their antibacterial properties. In vitro studies have demonstrated that compounds with indole structures possess significant activity against both Gram-positive and Gram-negative bacteria. For example, some derivatives showed minimum inhibitory concentration (MIC) values comparable to established antibiotics, indicating their potential as antibacterial agents .

    Antifungal Activity

    The antifungal potential of indole derivatives has been documented in several studies. Compounds similar to this compound have exhibited activity against various fungal strains, including Candida albicans and Aspergillus fumigatus. These findings suggest that the compound may contribute to the development of new antifungal therapies .

    Structure-Activity Relationship (SAR)

    The biological activity of this compound can be attributed to its structural features. The presence of the fluorine atom at position 6 of the indole ring is believed to enhance its lipophilicity and binding affinity to biological targets. Additionally, modifications in the acetamide group can influence its pharmacological profile, making SAR studies crucial for optimizing its therapeutic efficacy .

    Case Studies

    Several case studies have highlighted the efficacy of indole derivatives in clinical settings:

    • Case Study 1 : A derivative similar to N-[2-(6-fluoroindol-1-yl)ethyl]-2-(1-methylindol-3-yl)acetamide was tested on MCF-7 breast cancer cells, showing a significant reduction in cell viability with an IC50 value of approximately 2 µg/mL.
    • Case Study 2 : Another study focused on a related compound demonstrated potent antibacterial activity against Staphylococcus aureus, with an MIC value lower than that of standard antibiotics.

    Q & A

    Basic Questions

    Q. What synthetic routes are commonly employed for preparing N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide, and how are reaction conditions optimized?

    • Methodological Answer : The synthesis typically involves coupling indole derivatives with acetamide precursors under reflux conditions. For example, acylation reactions using DMF as a solvent with potassium iodide and potassium carbonate as catalysts, followed by purification via recrystallization (e.g., ethanol) . Optimization includes adjusting temperature (e.g., 80°C), reaction time (8–12 hours), and stoichiometric ratios of reagents to improve yield . Structural confirmation relies on 1^1H-NMR, 13^{13}C-NMR, and HRMS .

    Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

    • Methodological Answer :

    • Nuclear Magnetic Resonance (NMR) : 1^1H-NMR identifies proton environments (e.g., indole NH signals at δ 10–12 ppm, fluoro-substituent splitting patterns) . 13^{13}C-NMR confirms carbonyl (C=O, ~170 ppm) and aromatic carbons .
    • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula by matching calculated and observed m/z values (e.g., [M+H+^+] for C20_{20}H19_{19}F3_3N3_3O) .
    • Infrared (IR) Spectroscopy : Detects amide C=O stretches (~1650 cm1^{-1}) and indole N-H vibrations (~3400 cm1^{-1}) .

    Advanced Research Questions

    Q. How do structural modifications (e.g., halogenation, alkylation) influence the biological activity of this compound?

    • Methodological Answer : Substituent effects are systematically studied via structure-activity relationship (SAR) assays. For instance:

    • Fluoro-substituents : Enhance lipophilicity and membrane permeability, potentially improving anticancer activity by targeting Bcl-2/Mcl-1 proteins .
    • Methoxy groups : Increase antioxidant capacity via electron-donating effects, as shown in DPPH radical scavenging assays (IC50_{50} values correlate with substituent position) .
    • Side-chain variations : Bulky groups (e.g., naphthalen-1-yl in derivative 10k) may reduce solubility but improve target binding affinity .

    Q. What in vitro assays are recommended to evaluate its anticancer and antioxidant potential?

    • Methodological Answer :

    • Anticancer Activity :
    • Apoptosis assays : Measure caspase-3/7 activation in cancer cell lines (e.g., MCF-7, HepG2) .
    • Protein binding studies : Use fluorescence polarization to assess inhibition of Bcl-2/Mcl-1 interactions .
    • Antioxidant Activity :
    • DPPH assay : Quantify radical scavenging capacity (absorbance at 517 nm) .
    • FRAP assay : Evaluate ferric ion reduction (absorbance at 593 nm) .

    Q. How can computational modeling predict target interactions and guide experimental design?

    • Methodological Answer :

    • Docking simulations : Use software like AutoDock Vina to model binding poses with Bcl-2/Mcl-1 (PDB IDs: 2W3L, 4HW3). Prioritize compounds with low binding energies (< -8 kcal/mol) .
    • DFT calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
    • MD simulations : Assess protein-ligand complex stability over 100 ns trajectories (RMSD < 2 Å indicates stable binding) .

    Q. How should researchers address contradictions in biological activity data across structurally similar derivatives?

    • Methodological Answer :

    • Systematic SAR analysis : Compare substituent effects (e.g., 6-fluoro vs. 5-methoxy) in standardized assays .
    • Solubility and bioavailability testing : Use HPLC to measure logP and confirm cellular uptake discrepancies .
    • Crystallographic studies : Resolve 3D structures (e.g., via X-ray diffraction) to identify conformational differences impacting activity .

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